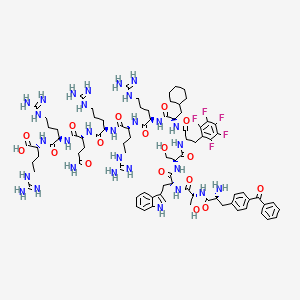![molecular formula C31H34O5 B1668753 4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid CAS No. 170355-78-9](/img/structure/B1668753.png)
4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid
Overview
Description
CD2665 is a selective antagonist of retinoic acid receptors, specifically targeting the beta and gamma subtypes. It is known for its ability to block retinoic acid-induced apoptosis and has been widely used in scientific research to study the role of retinoic acid receptors in various biological processes .
Scientific Research Applications
CD2665 has a wide range of scientific research applications, including:
Chemistry: Used to study the structure-activity relationship of retinoic acid receptors and to develop new retinoid-based compounds.
Biology: Helps in understanding the role of retinoic acid receptors in cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to retinoic acid receptor dysfunction, such as cancer and skin disorders.
Industry: Used in the development of new pharmaceuticals and cosmetic products
Mechanism of Action
CD2665 exerts its effects by selectively binding to the beta and gamma subtypes of retinoic acid receptors. This binding blocks the action of retinoic acid, preventing it from inducing apoptosis and other cellular processes. The molecular targets of CD2665 include the retinoic acid receptors, which are transcription factors that regulate gene expression. By blocking these receptors, CD2665 can modulate various cellular pathways involved in cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CD2665 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the synthesis of the tricyclic decane structure, which is a crucial part of the molecule.
Introduction of functional groups: The methoxyethoxy and benzoic acid groups are introduced through a series of reactions, including esterification and etherification
Industrial Production Methods
Industrial production of CD2665 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch processing: This method is used to produce large quantities of CD2665 by scaling up the laboratory synthesis.
Continuous flow processing: This method allows for the continuous production of CD2665, improving efficiency and reducing production time.
Chemical Reactions Analysis
Types of Reactions
CD2665 undergoes various chemical reactions, including:
Oxidation: CD2665 can be oxidized to form different derivatives, which are useful in studying the structure-activity relationship of retinoic acid receptors.
Reduction: Reduction reactions can modify the functional groups of CD2665, altering its biological activity.
Substitution: Substitution reactions can introduce different substituents into the CD2665 molecule, providing insights into the role of specific functional groups
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of CD2665, which are used to study the structure-activity relationship and the role of retinoic acid receptors in different biological processes .
Comparison with Similar Compounds
CD2665 is unique in its selectivity for the beta and gamma subtypes of retinoic acid receptors. Similar compounds include:
Ro41-5253: Another retinoic acid receptor antagonist with different selectivity.
LE135: A selective antagonist for retinoic acid receptors with a different binding profile.
LG100754: A compound with similar biological activity but different chemical structure .
These compounds highlight the uniqueness of CD2665 in terms of its selectivity and binding affinity for retinoic acid receptors.
properties
IUPAC Name |
4-[7-(1-adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O5/c1-34-8-9-35-19-36-29-15-26-7-6-25(23-2-4-24(5-3-23)30(32)33)13-27(26)14-28(29)31-16-20-10-21(17-31)12-22(11-20)18-31/h2-7,13-15,20-22H,8-12,16-19H2,1H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBALRFFXKQPVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168846 | |
| Record name | CD 2665 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170355-78-9 | |
| Record name | CD 2665 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170355789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CD 2665 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1668670.png)

![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)



![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)


![N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide](/img/structure/B1668685.png)

![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)

